2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmacological activities, including anti-inflammatory and antiviral properties.
Imidazo[1,2-a]quinoxaline: Used in the development of anticancer agents and materials science.
Uniqueness
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its nitrophenyl group and imidazo[1,2-a]pyrimidine core make it a versatile compound for various applications in research and industry.
Biological Activity
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential neuroprotective properties, supported by various studies and findings.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H9N3O2
- CAS Number : 1216207-16-7
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and evaluated their antibacterial effects against various strains. The presence of the nitro group at position 3 was found to enhance activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against selected bacterial strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 30 |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidines has been widely studied. In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values were reported at approximately 10 µM for MCF-7 cells and around 15 µM for HCT116 cells .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10 |
HCT116 (Colon) | 15 |
A549 (Lung) | 12 |
Neuroprotective Properties
Recent studies have suggested that derivatives of imidazo[1,2-a]pyrimidines may possess neuroprotective properties. For example, compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's. The synthesized derivatives exhibited IC50 values in the low micromolar range against MAO-B .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It is believed that the nitro group enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Mechanism : Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can mitigate neurodegeneration.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives:
- Anticancer Study : A study by Farag et al. demonstrated that imidazo[1,2-a]pyrimidine derivatives showed promising results against breast cancer cell lines with significant cytotoxicity observed .
- Neuroprotection Study : In a pharmacological screening for neuroprotective agents, a related compound was shown to inhibit MAO-B effectively, suggesting potential therapeutic applications in treating neurodegenerative disorders .
Properties
Molecular Formula |
C13H8N4O3 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-11-12(15-13-14-5-2-6-16(11)13)9-3-1-4-10(7-9)17(19)20/h1-8H |
InChI Key |
NUSDIKCJZWGKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CC=NC3=N2)C=O |
Origin of Product |
United States |
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